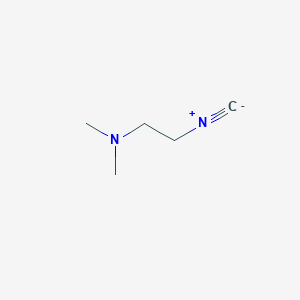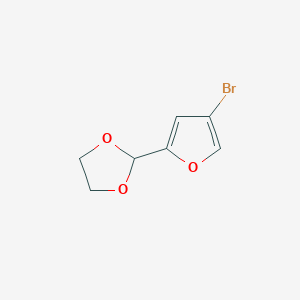
Pyrene-1,8-dicarboxylic acid
Overview
Description
Pyrene-1,8-dicarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. Pyrene itself is composed of four fused benzene rings, making it a highly symmetrical and stable molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,8-dicarboxylic acid typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where pyrene is treated with oxidizing agents under controlled conditions to achieve high yields of the desired product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups at different positions on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene-1,8-dialcohol and pyrene-1,8-dialdehyde.
Substitution: Halogenated, nitrated, and alkylated pyrene derivatives.
Scientific Research Applications
Pyrene-1,8-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyrene-1,8-dicarboxylic acid is primarily related to its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecular targets, facilitating its use in applications like molecular recognition and catalysis . The carboxylic acid groups enhance its solubility and reactivity, allowing it to interact with a wide range of biological and chemical systems .
Comparison with Similar Compounds
Pyrene-2,7-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 7 positions.
Pyrene-1,3,6,8-tetracarboxylic acid:
Uniqueness: Pyrene-1,8-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which allows for distinct reactivity patterns and interactions compared to other pyrene derivatives. This unique structure makes it particularly valuable for applications requiring precise molecular recognition and complex formation .
Properties
IUPAC Name |
pyrene-1,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-5-3-9-1-2-10-4-6-14(18(21)22)12-8-7-11(13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQWYHOMDWTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)O)C=CC4=C(C=CC1=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731262 | |
| Record name | Pyrene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838836-76-3 | |
| Record name | Pyrene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)






